molecular formula C17H19N5O3 B2471326 (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone CAS No. 2034249-10-8

(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2471326
CAS No.: 2034249-10-8
M. Wt: 341.371
InChI Key: OQUGFVXXJBOKPS-UHFFFAOYSA-N
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Description

(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone is an organic compound featuring a complex molecular architecture Its structure includes a pyrazole ring, an oxadiazole ring, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone can be approached via multi-step organic reactions. Initially, the preparation involves the synthesis of the pyrazole ring, which is usually achieved through the condensation of hydrazine with ethyl acetoacetate. Following this, the oxadiazole ring is formed via cyclization reactions involving appropriate nitrile oxides or amines.

Industrial Production Methods

For industrial production, optimizing reaction conditions like temperature, pressure, and the use of catalysts can significantly enhance yield and efficiency. Common techniques include flow chemistry, which allows for continuous production and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions

Typical reagents used in reactions involving (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone include strong oxidizing agents like potassium permanganate for oxidation, and hydrides such as sodium borohydride for reduction.

Major Products

Depending on the reaction pathway, the compound can yield diverse products. For instance, oxidation might introduce new functional groups, potentially altering biological activity, whereas substitution reactions might lead to analogs with varied properties.

Scientific Research Applications

(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone finds applications across several fields:

  • Chemistry

    : Utilized as an intermediate in synthesizing other complex molecules.

  • Biology

    : Serves as a probe or inhibitor in biochemical assays.

  • Medicine

    : Potential therapeutic agent, possibly targeting specific enzymes or receptors.

  • Industry

    : May be used in the development of specialty chemicals or advanced materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its target. For instance, if it acts as an enzyme inhibitor, it likely interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets might include kinases, proteases, or receptor proteins.

Comparison with Similar Compounds

Comparing (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone with structurally similar compounds such as other pyrazole or oxadiazole derivatives highlights its uniqueness in terms of stability, reactivity, or biological activity. Similar compounds might include 1H-pyrazole-4-carboxamide or oxadiazole-2-thione, each offering different properties and applications.

Intriguing, right? There's so much to explore in the realm of complex organic compounds! If you have any questions, ask away. No need to be shy.

Properties

IUPAC Name

[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-2-22-14(3-7-18-22)16-19-15(20-25-16)12-4-8-21(9-5-12)17(23)13-6-10-24-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUGFVXXJBOKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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